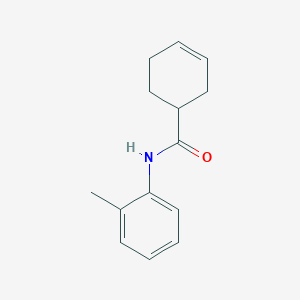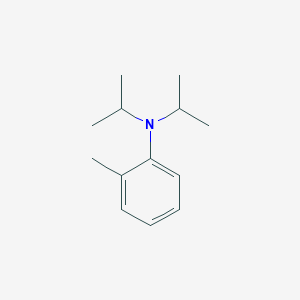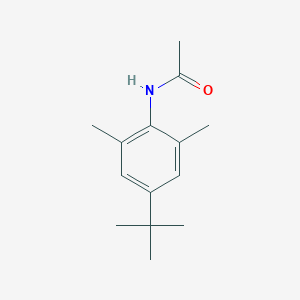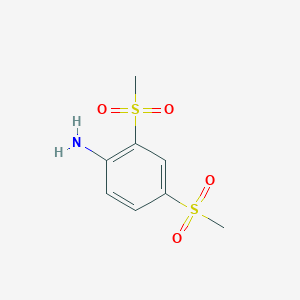
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been found to have a wide range of effects on the human body.
作用机制
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body. These receptors are involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function. When N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide binds to these receptors, it produces a range of effects, including alterations in mood, perception, and cognition.
Biochemical and Physiological Effects:
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide has been found to have a wide range of effects on the human body, including alterations in mood, perception, and cognition. It has also been found to have analgesic, anti-inflammatory, and anti-emetic properties. However, the long-term effects of N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide on the human body are not well understood, and further research is needed to fully understand its effects.
实验室实验的优点和局限性
One of the main advantages of N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows researchers to study the effects of cannabinoids on the human body in a more controlled and precise manner. However, one of the limitations of N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide is its potential for abuse and misuse, which can make it difficult to conduct research in certain settings.
未来方向
There are many potential future directions for research on N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide and other synthetic cannabinoids. One area of interest is the development of new cannabinoid-based drugs for the treatment of various diseases, including cancer, multiple sclerosis, and epilepsy. Another area of interest is the development of new methods for synthesizing and studying synthetic cannabinoids, which could lead to new insights into their mechanisms of action and potential therapeutic applications. Finally, there is a need for further research into the long-term effects of synthetic cannabinoids on the human body, particularly in the context of chronic use and abuse.
合成方法
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide is typically synthesized using a multi-step process that involves the condensation of 2-methylphenylacetonitrile with cyclohexanone to form 2-methyl-3-cyclohexen-1-one. This intermediate is then reacted with hydroxylamine to form the oxime, which is then reduced to the amine using lithium aluminum hydride. Finally, the amine is acylated with 3-cyclohexene-1-carboxylic acid chloride to form N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide.
科学研究应用
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide has been widely used in scientific research to study the effects of cannabinoids on the human body. It has been found to have a wide range of effects, including analgesic, anti-inflammatory, and anti-emetic properties. It has also been found to have potential therapeutic applications in the treatment of various diseases, including cancer, multiple sclerosis, and epilepsy.
属性
产品名称 |
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide |
|---|---|
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C14H17NO/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h2-3,5-7,10,12H,4,8-9H2,1H3,(H,15,16) |
InChI 键 |
NKADKNHXAMMVBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2CCC=CC2 |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2CCC=CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)







![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)




